N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0786389
InChI: InChI=1S/C15H14ClN3O2S/c1-9-4-3-5-11(13(9)21-2)14(20)19-15(22)18-12-7-6-10(16)8-17-12/h3-8H,1-2H3,(H2,17,18,19,20,22)
SMILES: CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Molecular Formula: C15H14ClN3O2S
Molecular Weight: 335.8 g/mol

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide

CAS No.:

Cat. No.: VC0786389

Molecular Formula: C15H14ClN3O2S

Molecular Weight: 335.8 g/mol

* For research use only. Not for human or veterinary use.

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide -

Specification

Molecular Formula C15H14ClN3O2S
Molecular Weight 335.8 g/mol
IUPAC Name N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide
Standard InChI InChI=1S/C15H14ClN3O2S/c1-9-4-3-5-11(13(9)21-2)14(20)19-15(22)18-12-7-6-10(16)8-17-12/h3-8H,1-2H3,(H2,17,18,19,20,22)
Standard InChI Key QHYUWPKARBTBCJ-UHFFFAOYSA-N
SMILES CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Canonical SMILES CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator